![molecular formula C24H27NO4 B2551719 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid CAS No. 2344679-12-3](/img/structure/B2551719.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

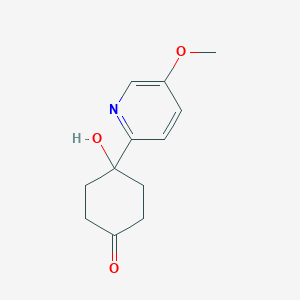

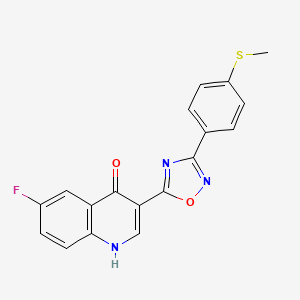

The compound of interest, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid, is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is structurally related to various fluorene derivatives that have been studied for their unique chemical and physical properties. For instance, fluorene derivatives have been investigated for their conformational equilibria and interactions with other molecules, as well as their potential use in fluorescence sensing applications .

Synthesis Analysis

The synthesis of fluorene derivatives often involves multiple steps, including bromination, methylation, and coupling reactions. For example, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, a related compound, starts with commercial fluorene and proceeds through bromination, methylation, Suzuki coupling, and hydrolysis . Similarly, the synthesis of 9-(2-methylaminophenyl)fluorene was achieved by treating a precursor with dry hydrogen bromide in acetic acid . These methods highlight the versatility of fluorene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit rotational isomerism, as seen in the study of 9-(2-methylaminophenyl)fluorene. The conformational equilibrium of this compound was investigated using dynamic 1H NMR spectroscopy, revealing the presence of an N–H···π interaction between the methylamino group and the fluorene ring . Such interactions are crucial in determining the stability and reactivity of the molecule.

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with other molecules. For instance, the addition of acetic acid to 2-methylaminopyridine resulted in the formation of a complex that exhibited new absorption and fluorescence bands, indicating the formation of a 2(1H)-pyridinimine moiety . These reactions are important for understanding the reactivity of fluorene derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be quite distinctive. For example, the fluorescence properties of 1-methyl-2(1H)-pyridinimines were found to be very small, which is significant when considering the use of these compounds in fluorescence-based applications . Additionally, the bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions by a fluorene derivative demonstrated high efficiency and sensitivity, with detection limits reaching the micromolar level . These properties are essential for the development of new sensors and materials based on fluorene derivatives.

科学的研究の応用

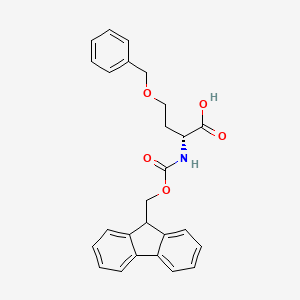

Protective Group in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. Its stability under both acidic and basic conditions makes it particularly valuable in multi-step organic synthesis. For instance, Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for protecting hydroxy-groups in the synthesis of an octathymidylic acid fragment. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while preserving other base-labile protecting groups intact (C. Gioeli, J. Chattopadhyaya, 1982).

Application in Peptide Synthesis

The Fmoc group's application extends significantly to peptide synthesis, where it serves as a protective group for amino acids. Albericio and Bárány (1991) explored the novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle for solid-phase peptide synthesis using Fmoc for N α -amino protection. This method provides a robust approach to obtaining fully protected peptide acids, crucial for segment condensation studies, with excellent yields and purities (F. Albericio, G. Bárány, 1991).

Solid-Phase Synthesis Enhancement

Fields and Noble (2009) highlighted the advancements in Fmoc solid-phase peptide synthesis, noting the introduction of a variety of solid supports, linkages, and side-chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins under a broad range of conditions, showcasing the versatility of the Fmoc strategy in bioorganic chemistry (G. Fields, R. Noble, 2009).

Enabling Complex Synthesis

The role of the Fmoc group in facilitating the synthesis of complex molecules cannot be overstated. For example, Burdinski, Cheng, and Lippard (2005) achieved the electronically disfavored 1,8-disubstitution of the fluorene ring system, a crucial step in the synthesis of dinucleating ligands with potential applications in coordination chemistry. The process was made feasible by using tert-butyl protecting groups and mercury(II) as a sterically demanding electrophile (D. Burdinski, K. Cheng, S. Lippard, 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMDKHITLJNSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)

![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)